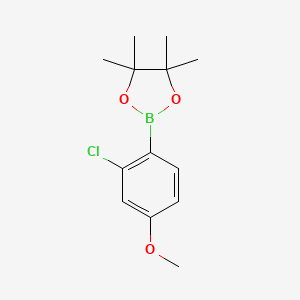

![molecular formula C16H19N5O B2588387 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea CAS No. 1798490-37-5](/img/structure/B2588387.png)

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

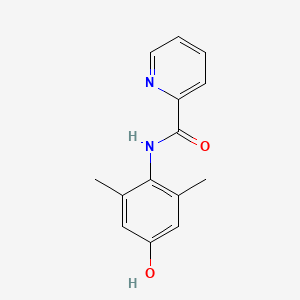

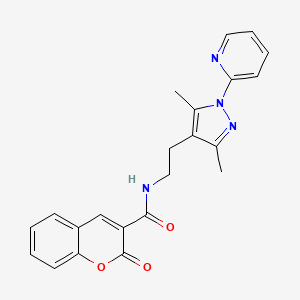

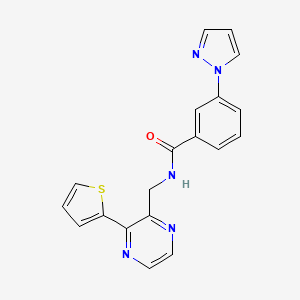

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea, often referred to as IPPU , is a synthetic compound with an intriguing molecular structure. It combines an imidazo[1,2-b]pyrazole core with a phenethylurea moiety. The compound exhibits potential as a non-classical isostere of indole and serves as a precursor for push-pull dyes .

Synthesis Analysis

- Regioselective magnesiations and zincations : These reactions occur using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Molecular Structure Analysis

- Phenethylurea moiety : Linked to the imidazo[1,2-b]pyrazole core, contributing to the compound’s overall properties .

Chemical Reactions Analysis

IPPU’s functionalization methods allow for the preparation of derivatives with specific modifications. These reactions enable the synthesis of related compounds, including push-pull dyes with a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .

科学的研究の応用

Antitubercular Activity

Imidazole derivatives exhibit promising antitubercular properties. Researchers have explored their potential as novel agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s structural features may contribute to its efficacy in inhibiting bacterial growth and promoting host immune responses .

Solubility Enhancement

Comparative studies have shown that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole scaffold significantly improves solubility in aqueous media. This property is crucial for drug development, as better solubility enhances bioavailability and therapeutic effectiveness .

Anticancer Potential

Imidazole-containing compounds have been investigated for their antitumor activity. Their ability to modulate cellular pathways, inhibit cancer cell proliferation, and induce apoptosis makes them attractive candidates for cancer therapy. Further research is needed to explore the specific mechanisms underlying their anticancer effects .

Anti-Inflammatory Properties

Certain imidazole derivatives exhibit anti-inflammatory properties by interfering with pro-inflammatory mediators and signaling pathways. These compounds may hold promise for managing inflammatory conditions such as rheumatoid arthritis and other autoimmune diseases .

Antioxidant Effects

Imidazole-based molecules have demonstrated antioxidant activity, protecting cells from oxidative stress and free radical damage. Their potential in preventing age-related diseases and promoting overall health warrants further investigation .

Antiviral Applications

Researchers have explored imidazole derivatives as potential antiviral agents. These compounds may interfere with viral replication, making them valuable in the fight against viral infections. Notably, some commercially available drugs contain the 1,3-diazole ring, emphasizing its relevance in antiviral therapy .

Other Biological Activities

Imidazole-containing compounds have also shown antibacterial, antifungal, antihelmintic, and antiprotozoal activities. Their diverse pharmacological profiles make them intriguing targets for drug development .

特性

IUPAC Name |

1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c22-16(17-8-6-14-4-2-1-3-5-14)18-10-11-20-12-13-21-15(20)7-9-19-21/h1-5,7,9,12-13H,6,8,10-11H2,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXJNYGHTPBUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate](/img/structure/B2588305.png)

![Ethyl 4-({[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2588306.png)

![(5-chlorothiophen-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2588316.png)

![[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B2588319.png)

![3-Hydroxy-1-(o-tolyl)-3-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2588320.png)

![N-(3,4-dimethoxyphenethyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2588323.png)

![2-chloro-N-[3-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2588324.png)

![7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588325.png)